molecular formula C7H13NO2 B1345472 4-(2,3-Epoxypropyl)morpholine CAS No. 6270-19-5

4-(2,3-Epoxypropyl)morpholine

Cat. No. B1345472
CAS RN: 6270-19-5
M. Wt: 143.18 g/mol
InChI Key: KKWQCCPQBCHJBZ-UHFFFAOYSA-N
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Patent
US07179910B2

Procedure details

To 1 L 3-neck round bottom flask, fitted with mechanical stirring, thermocouple and addition funnel, was charged morpholine (91.5 g, 91.5 ml, 1.05 mole, 1.0 eq.) and 200 ml of methanol. The solution was stirred rapidly while adding R-epichlorohydrin (100 g, 84.5 ml, 1.08 mole, 1.03 eq.) from the addition funnel over about 30 minutes. The temperature was monitored and when the pot temperature reached 27° C., the reaction was cooled with an ice water bath. The clear solution was stirred for 18 hours. The reaction was assayed by GC (dilute 5 drops of reaction mixture into 1 ml of ethanol and inject onto a 15 m DB-5 capillary GC column with the following run parameters, Injector 250° C., detector 250° C., initial oven temperature 28° C. warming to 250° C. at 10° C. per minute.) The reaction was complete with less than 3% morpholine remaining. The solution was cooled to 10° C. and a 25 wt. % solution of sodium methoxide in methanol (233 g, 1.08 mole, 247 ml) was added dropwise keeping the temperature less than 15° C. The resulting white slurry was stirred at 10–15° C. for 2 hours and checked by GC using the above conditions. None of the chlorohydrin could be observed. The mixture was concentrated on the rotoevaporator using 50° C. bath and full house vacuum. The resulting mixture was diluted with water (500 ml) and methylene chloride. The phases were separated and the aqueous phase washed with methylene chloride (500 ml). The combined organic layers were dried over sodium sulfate and concentrated to a clear, colorless oil. This provided 145 g, 97% yield of 1,2-epoxy-3-morpholin-4-ylpropane. 1H NMR (400 MHz, DMSO-d6) δ 3.3 (dd, 4H), 3.1 (m, 1H), 2.6 (dd, 1H), 2.5 (dd, 1H), 2.4 (m, 4H), 2.2 (dd, 2H); 13C NMR (100 MHz, DMSO-d6) δ 65.4, 60.1, 53.1, 48.9, 43.4.
Quantity
91.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
84.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
247 mL
Type
reactant
Reaction Step Four
[Compound]
Name
chlorohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.CO.[CH2:9]1[O:11][C@H:10]1[CH2:12]Cl.C[O-].[Na+]>C(O)C>[O:11]1[CH:10]([CH2:12][N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
91.5 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
84.5 mL
Type
reactant
Smiles
C1[C@@H](O1)CCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
247 mL
Type
reactant
Smiles
CO
Step Five
Name
chlorohydrin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Stirring
Type
CUSTOM
Details
The solution was stirred rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To 1 L 3-neck round bottom flask, fitted with mechanical stirring
ADDITION
Type
ADDITION
Details
thermocouple and addition funnel
CUSTOM
Type
CUSTOM
Details
reached 27° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled with an ice water bath
STIRRING
Type
STIRRING
Details
The clear solution was stirred for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
dilute
CUSTOM
Type
CUSTOM
Details
with the following run parameters, Injector 250° C.
CUSTOM
Type
CUSTOM
Details
detector 250° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
the temperature less than 15° C
STIRRING
Type
STIRRING
Details
The resulting white slurry was stirred at 10–15° C. for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated on the rotoevaporator
CUSTOM
Type
CUSTOM
Details
using 50° C.
ADDITION
Type
ADDITION
Details
The resulting mixture was diluted with water (500 ml) and methylene chloride
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the aqueous phase washed with methylene chloride (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a clear, colorless oil

Outcomes

Product
Name
Type
product
Smiles
O1CC1CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 145 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07179910B2

Procedure details

To 1 L 3-neck round bottom flask, fitted with mechanical stirring, thermocouple and addition funnel, was charged morpholine (91.5 g, 91.5 ml, 1.05 mole, 1.0 eq.) and 200 ml of methanol. The solution was stirred rapidly while adding R-epichlorohydrin (100 g, 84.5 ml, 1.08 mole, 1.03 eq.) from the addition funnel over about 30 minutes. The temperature was monitored and when the pot temperature reached 27° C., the reaction was cooled with an ice water bath. The clear solution was stirred for 18 hours. The reaction was assayed by GC (dilute 5 drops of reaction mixture into 1 ml of ethanol and inject onto a 15 m DB-5 capillary GC column with the following run parameters, Injector 250° C., detector 250° C., initial oven temperature 28° C. warming to 250° C. at 10° C. per minute.) The reaction was complete with less than 3% morpholine remaining. The solution was cooled to 10° C. and a 25 wt. % solution of sodium methoxide in methanol (233 g, 1.08 mole, 247 ml) was added dropwise keeping the temperature less than 15° C. The resulting white slurry was stirred at 10–15° C. for 2 hours and checked by GC using the above conditions. None of the chlorohydrin could be observed. The mixture was concentrated on the rotoevaporator using 50° C. bath and full house vacuum. The resulting mixture was diluted with water (500 ml) and methylene chloride. The phases were separated and the aqueous phase washed with methylene chloride (500 ml). The combined organic layers were dried over sodium sulfate and concentrated to a clear, colorless oil. This provided 145 g, 97% yield of 1,2-epoxy-3-morpholin-4-ylpropane. 1H NMR (400 MHz, DMSO-d6) δ 3.3 (dd, 4H), 3.1 (m, 1H), 2.6 (dd, 1H), 2.5 (dd, 1H), 2.4 (m, 4H), 2.2 (dd, 2H); 13C NMR (100 MHz, DMSO-d6) δ 65.4, 60.1, 53.1, 48.9, 43.4.
Quantity
91.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
84.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
247 mL
Type
reactant
Reaction Step Four
[Compound]
Name
chlorohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.CO.[CH2:9]1[O:11][C@H:10]1[CH2:12]Cl.C[O-].[Na+]>C(O)C>[O:11]1[CH:10]([CH2:12][N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
91.5 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
84.5 mL
Type
reactant
Smiles
C1[C@@H](O1)CCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
247 mL
Type
reactant
Smiles
CO
Step Five
Name
chlorohydrin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Stirring
Type
CUSTOM
Details
The solution was stirred rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To 1 L 3-neck round bottom flask, fitted with mechanical stirring
ADDITION
Type
ADDITION
Details
thermocouple and addition funnel
CUSTOM
Type
CUSTOM
Details
reached 27° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled with an ice water bath
STIRRING
Type
STIRRING
Details
The clear solution was stirred for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
dilute
CUSTOM
Type
CUSTOM
Details
with the following run parameters, Injector 250° C.
CUSTOM
Type
CUSTOM
Details
detector 250° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
the temperature less than 15° C
STIRRING
Type
STIRRING
Details
The resulting white slurry was stirred at 10–15° C. for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated on the rotoevaporator
CUSTOM
Type
CUSTOM
Details
using 50° C.
ADDITION
Type
ADDITION
Details
The resulting mixture was diluted with water (500 ml) and methylene chloride
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the aqueous phase washed with methylene chloride (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a clear, colorless oil

Outcomes

Product
Name
Type
product
Smiles
O1CC1CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 145 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07179910B2

Procedure details

To 1 L 3-neck round bottom flask, fitted with mechanical stirring, thermocouple and addition funnel, was charged morpholine (91.5 g, 91.5 ml, 1.05 mole, 1.0 eq.) and 200 ml of methanol. The solution was stirred rapidly while adding R-epichlorohydrin (100 g, 84.5 ml, 1.08 mole, 1.03 eq.) from the addition funnel over about 30 minutes. The temperature was monitored and when the pot temperature reached 27° C., the reaction was cooled with an ice water bath. The clear solution was stirred for 18 hours. The reaction was assayed by GC (dilute 5 drops of reaction mixture into 1 ml of ethanol and inject onto a 15 m DB-5 capillary GC column with the following run parameters, Injector 250° C., detector 250° C., initial oven temperature 28° C. warming to 250° C. at 10° C. per minute.) The reaction was complete with less than 3% morpholine remaining. The solution was cooled to 10° C. and a 25 wt. % solution of sodium methoxide in methanol (233 g, 1.08 mole, 247 ml) was added dropwise keeping the temperature less than 15° C. The resulting white slurry was stirred at 10–15° C. for 2 hours and checked by GC using the above conditions. None of the chlorohydrin could be observed. The mixture was concentrated on the rotoevaporator using 50° C. bath and full house vacuum. The resulting mixture was diluted with water (500 ml) and methylene chloride. The phases were separated and the aqueous phase washed with methylene chloride (500 ml). The combined organic layers were dried over sodium sulfate and concentrated to a clear, colorless oil. This provided 145 g, 97% yield of 1,2-epoxy-3-morpholin-4-ylpropane. 1H NMR (400 MHz, DMSO-d6) δ 3.3 (dd, 4H), 3.1 (m, 1H), 2.6 (dd, 1H), 2.5 (dd, 1H), 2.4 (m, 4H), 2.2 (dd, 2H); 13C NMR (100 MHz, DMSO-d6) δ 65.4, 60.1, 53.1, 48.9, 43.4.
Quantity
91.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
84.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
247 mL
Type
reactant
Reaction Step Four
[Compound]
Name
chlorohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.CO.[CH2:9]1[O:11][C@H:10]1[CH2:12]Cl.C[O-].[Na+]>C(O)C>[O:11]1[CH:10]([CH2:12][N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
91.5 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
84.5 mL
Type
reactant
Smiles
C1[C@@H](O1)CCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
247 mL
Type
reactant
Smiles
CO
Step Five
Name
chlorohydrin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Stirring
Type
CUSTOM
Details
The solution was stirred rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To 1 L 3-neck round bottom flask, fitted with mechanical stirring
ADDITION
Type
ADDITION
Details
thermocouple and addition funnel
CUSTOM
Type
CUSTOM
Details
reached 27° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled with an ice water bath
STIRRING
Type
STIRRING
Details
The clear solution was stirred for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
dilute
CUSTOM
Type
CUSTOM
Details
with the following run parameters, Injector 250° C.
CUSTOM
Type
CUSTOM
Details
detector 250° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
the temperature less than 15° C
STIRRING
Type
STIRRING
Details
The resulting white slurry was stirred at 10–15° C. for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated on the rotoevaporator
CUSTOM
Type
CUSTOM
Details
using 50° C.
ADDITION
Type
ADDITION
Details
The resulting mixture was diluted with water (500 ml) and methylene chloride
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the aqueous phase washed with methylene chloride (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a clear, colorless oil

Outcomes

Product
Name
Type
product
Smiles
O1CC1CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 145 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.